molecular formula C5H7BrN2 B1288813 3-Bromo-1,5-dimethyl-1H-pyrazole CAS No. 5744-80-9

3-Bromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1288813
CAS No.: 5744-80-9
M. Wt: 175.03 g/mol
InChI Key: NELVNOMSYNLQGQ-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole typically involves the bromination of 1,5-dimethyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination or side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 1,5-dimethyl-1H-pyrazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include 3-amino-1,5-dimethyl-1H-pyrazole, 3-thio-1,5-dimethyl-1H-pyrazole, and 3-alkoxy-1,5-dimethyl-1H-pyrazole.

    Oxidation Reactions: Products include 3-bromo-1,5-dimethylpyrazole-4-carboxylic acid and 3-bromo-1,5-dimethylpyrazole-4-aldehyde.

    Reduction Reactions: The primary product is 1,5-dimethyl-1H-pyrazole.

Scientific Research Applications

3-Bromo-1,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 3-Chloro-1,5-dimethyl-1H-pyrazole

Uniqueness

3-Bromo-1,5-dimethyl-1H-pyrazole is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity and properties. The bromine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization. The methyl groups provide steric hindrance and influence the compound’s overall stability and reactivity.

Properties

IUPAC Name

3-bromo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELVNOMSYNLQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617393
Record name 3-Bromo-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-80-9
Record name 3-Bromo-1,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5744-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,5-dimethyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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